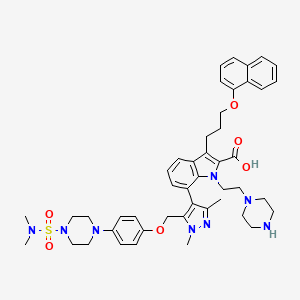

A-1210477-piperazinyl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C46H56N8O6S |

|---|---|

Peso molecular |

849.1 g/mol |

Nombre IUPAC |

7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid |

InChI |

InChI=1S/C46H56N8O6S/c1-33-43(41(50(4)48-33)32-60-36-19-17-35(18-20-36)52-26-28-53(29-27-52)61(57,58)49(2)3)40-14-8-13-38-39(15-9-31-59-42-16-7-11-34-10-5-6-12-37(34)42)45(46(55)56)54(44(38)40)30-25-51-23-21-47-22-24-51/h5-8,10-14,16-20,47H,9,15,21-32H2,1-4H3,(H,55,56) |

Clave InChI |

VWUONMOPYOMHCJ-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN(C(=C1C2=CC=CC3=C2N(C(=C3CCCOC4=CC=CC5=CC=CC=C54)C(=O)O)CCN6CCNCC6)COC7=CC=C(C=C7)N8CCN(CC8)S(=O)(=O)N(C)C)C |

Origen del producto |

United States |

Foundational & Exploratory

A-1210477: A Technical Guide to its Mechanism of Action as a Selective MCL-1 Inhibitor

Introduction

Myeloid Cell Leukemia 1 (MCL-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2] This family of proteins plays a pivotal role in regulating the intrinsic pathway of apoptosis, or programmed cell death.[1][2] In many cancers, the overexpression of anti-apoptotic proteins like MCL-1 is a key mechanism for cell survival and resistance to therapy.[1][3] MCL-1 sequesters pro-apoptotic "BH3-only" proteins and effector proteins, preventing them from initiating the apoptotic cascade.[1] Consequently, MCL-1 has emerged as a high-priority target for cancer drug development.[2]

A-1210477 was one of the first potent and selective small-molecule inhibitors of MCL-1 to be developed.[4][5] It acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of MCL-1, thereby disrupting its ability to restrain pro-apoptotic proteins.[4][5] This guide provides an in-depth technical overview of the mechanism of action of A-1210477, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

A-1210477 selectively binds to MCL-1, displacing pro-apoptotic proteins that are normally sequestered by it.[4][6] The primary mechanism involves disrupting the interaction between MCL-1 and key pro-apoptotic partners like BIM and BAK.[6][7] Once released from MCL-1, these effector proteins can oligomerize at the mitochondrial outer membrane, leading to membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[1] A-1210477 has demonstrated potent, on-target cancer cell killing as a single agent in MCL-1 dependent cell lines and acts synergistically with other BCL-2 family inhibitors, such as Navitoclax (ABT-263) or Venetoclax (ABT-199), in various cancer models.[3][7][8]

Quantitative Data

The efficacy of A-1210477 is quantified by its high binding affinity and selectivity for MCL-1 and its potent activity in killing cancer cells that depend on MCL-1 for survival.

Table 1: Biochemical Binding Affinity of A-1210477

| Target Protein | Assay Type | Binding Constant (Ki) | IC50 | Selectivity vs. MCL-1 |

| MCL-1 | TR-FRET | 0.45 nM[6], 454 pM[7] | 26.2 nM[8] | - |

| BCL-2 | TR-FRET | >44 µM | >44 µM | >100-fold[8] |

| BCL-XL | TR-FRET | >44 µM | >44 µM | >100-fold[8] |

| BCL-w | TR-FRET | >44 µM | >44 µM | >100-fold |

Table 2: In Vitro Cellular Activity of A-1210477

| Cell Line | Cancer Type | Assay Duration | Viability IC50 / Effect |

| H2110 | Non-Small Cell Lung Cancer (NSCLC) | Not Specified | < 10 µM[9] |

| H23 | Non-Small Cell Lung Cancer (NSCLC) | 24 hours | Cytotoxicity observed[8] |

| HL-60 | Acute Myeloid Leukemia (AML) | 72 hours | Viability reduced to 47% at 0.1 µM[4][5] |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 72 hours | Viability reduced to 46% at 0.1 µM[4][5] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 72 hours | Viability reduced to 38% at 0.1 µM[4][5] |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | 72 hours | Viability reduced to 43% at 0.1 µM[4][5] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of A-1210477.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the binding affinity of A-1210477 to BCL-2 family proteins.

-

Objective: To determine the Ki of A-1210477 for MCL-1, BCL-2, and BCL-XL.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of A-1210477 in DMSO and then dilute into the assay buffer.

-

In a 384-well plate, mix the GST-tagged MCL-1, f-Bak peptide, and Tb-labeled anti-GST antibody.[8]

-

Add the diluted A-1210477 to the protein mixture.

-

Incubate the plate at room temperature for 60 minutes.[6][8]

-

Measure the fluorescence on an Envision plate reader. Use a 340/35 nm excitation filter and two emission filters: 520/525 nm for the f-Bak signal and 495/510 nm for the Tb-labeled antibody signal.[6][8]

-

-

Data Analysis: The TR-FRET signal is proportional to the amount of f-Bak bound to MCL-1. The decrease in signal with increasing concentrations of A-1210477 is used to calculate the IC50 value, which is then converted to a Ki value.

Cell Viability Assay

This assay determines the effect of A-1210477 on the proliferation and viability of cancer cell lines.

-

Objective: To determine the IC50 values of A-1210477 in various cancer cell lines.

-

Materials:

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density (e.g., 15,000-50,000 cells per well).[8][9]

-

Allow cells to adhere or stabilize for 24 hours.

-

Prepare a serial dilution of A-1210477 (e.g., in half-log steps from 30 µM down to 0.001 µM).[8][9]

-

Treat the cells with the different concentrations of A-1210477 and a vehicle control (DMSO).[4][5]

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C.[4][5]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.[8]

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. The data is normalized to the vehicle control, and IC50 values are determined by non-linear regression analysis of the concentration-response curve.[8]

Conclusion

A-1210477 is a potent and highly selective inhibitor of the anti-apoptotic protein MCL-1.[6][8] Its mechanism of action involves directly binding to MCL-1 to disrupt its interaction with pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway in cancer cells that are dependent on MCL-1 for survival.[4][6][7] The compound has demonstrated significant single-agent activity and synergistic potential with other BCL-2 family inhibitors, highlighting the therapeutic strategy of targeting MCL-1 in hematological malignancies and solid tumors.[4][10][11] The data and protocols presented provide a comprehensive technical foundation for researchers and drug developers working with this class of targeted anti-cancer agents.

References

- 1. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]

- 8. selleckchem.com [selleckchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

A-1210477 MCL-1 binding affinity and kinetics

An In-depth Technical Guide to the A-1210477 and MCL-1 Interaction

Introduction

Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1] Its overexpression is a hallmark of various human cancers and is strongly associated with tumor survival and resistance to chemotherapy.[2][3] MCL-1 exerts its anti-apoptotic function by sequestering pro-apoptotic proteins, such as BAK and BIM, thereby preventing the initiation of the intrinsic pathway of apoptosis.[2] This central role in cancer cell survival makes MCL-1 a high-priority therapeutic target.[3][4]

A-1210477 was the first potent and selective small-molecule inhibitor developed to target the BH3-binding groove of MCL-1.[5] With high affinity and selectivity, A-1210477 disrupts the MCL-1/BIM protein-protein interaction, leading to the induction of apoptosis in cancer cells that are dependent on MCL-1 for survival.[5][6] This document provides a comprehensive technical overview of the binding affinity and kinetics of A-1210477 with MCL-1, detailed experimental protocols, and the relevant signaling pathways.

MCL-1 Signaling Pathway in Apoptosis

MCL-1 is a key node in the intrinsic apoptosis pathway, integrating pro-survival and pro-apoptotic signals.[7] Pro-survival signals, often mediated by pathways like PI3K/AKT, can lead to the inhibition of GSK3, a kinase that promotes MCL-1 degradation.[7] Conversely, stress signals can activate kinases like JNK, which phosphorylates MCL-1, priming it for GSK3-mediated phosphorylation and subsequent proteasomal degradation.[7] The primary anti-apoptotic function of MCL-1 is to bind to and sequester the pro-apoptotic effector proteins BAX and BAK, preventing them from oligomerizing and forming pores in the mitochondrial outer membrane.[8] BH3-only proteins like BIM and NOXA can bind to MCL-1, displacing BAX/BAK and promoting apoptosis. A-1210477 acts as a BH3 mimetic, binding to the same groove on MCL-1 that recognizes pro-apoptotic proteins, thereby liberating them to trigger cell death.[5]

Quantitative Data: Binding Affinity and Cellular Activity

The binding affinity of A-1210477 for MCL-1 has been robustly characterized using biochemical assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These assays demonstrate that A-1210477 is a highly potent and selective inhibitor of MCL-1.

Table 1: Biochemical Binding Affinity and Selectivity of A-1210477

| Target Protein | Binding Affinity (Ki) | Selectivity vs. MCL-1 | Assay Method |

|---|---|---|---|

| MCL-1 | 0.454 nM [9][10] | - | TR-FRET[9] |

| BCL-2 | 132 nM | ~291-fold | TR-FRET |

| BCL-xL | >660 nM | >1450-fold | TR-FRET |

Table 2: Cellular Activity of A-1210477

| Cell Line | Activity (IC50) | Assay Method | Notes |

|---|

| H929 (Multiple Myeloma) | 26.2 nM[9] | CellTiter-Glo | Known to be MCL-1 dependent.[9] |

Binding Kinetics

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used to determine the binding affinity and kinetics of A-1210477.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a homogeneous competitive binding assay used to determine the inhibition constant (Ki) of A-1210477 for MCL-1.

Principle: The assay measures the disruption of a protein-protein interaction. A terbium (Tb)-labeled antibody binds to a GST-tagged MCL-1 protein, serving as the FRET donor. A fluorescently labeled peptide derived from a natural binding partner of MCL-1, such as Bak (f-Bak), serves as the FRET acceptor.[9] When f-Bak binds to MCL-1, the donor and acceptor are in close proximity, allowing for energy transfer upon excitation of the donor, which results in a high FRET signal. A competitive inhibitor like A-1210477 binds to MCL-1 and displaces f-Bak, leading to a decrease in the FRET signal in a concentration-dependent manner.[2]

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: A typical buffer consists of 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 50 mM sodium chloride, 1 mM EDTA, 1 mM DTT, and 0.05% Pluronic F-68, adjusted to pH 7.5.[9]

-

Reagents: Prepare solutions of GST-tagged MCL-1 protein (final concentration ~1 nM), fluorescently labeled Bak peptide (f-Bak, final concentration ~100 nM), and Terbium-labeled anti-GST antibody (final concentration ~1 nM) in the assay buffer.[9]

-

Compound Dilution: Prepare a serial dilution of A-1210477 in DMSO, followed by a further dilution in the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

-

Assay Procedure:

-

In a suitable microplate (e.g., 384-well), add the diluted A-1210477 or control (DMSO vehicle).

-

Add the mixture of GST-MCL-1, f-Bak, and Tb-labeled anti-GST antibody to each well.

-

Incubate the plate at room temperature for a specified period, typically 60 minutes, to allow the binding reaction to reach equilibrium.[9]

-

-

Data Acquisition:

-

Measure the fluorescence on a plate reader capable of time-resolved fluorescence measurements (e.g., Envision plate reader).[9]

-

Use an excitation filter of ~340 nm.[9]

-

Measure emission at two wavelengths: ~495 nm for the terbium donor and ~520 nm for the f-Bak acceptor.[9] A time delay (e.g., 50-100 µs) is used to minimize background fluorescence.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent ligand for MCL-1.

-

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure real-time binding kinetics, providing association (kon) and dissociation (koff) rates.

Principle: One binding partner (the ligand, e.g., MCL-1 protein) is immobilized on a sensor chip. The other partner (the analyte, e.g., A-1210477) is flowed over the surface in solution. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU). A plot of RU versus time is called a sensorgram. Kinetic rate constants are derived by fitting the association and dissociation phases of the sensorgram to a suitable binding model.

Generalized Protocol for Kinetic Analysis:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize recombinant MCL-1 protein onto the surface by injecting it over the activated chip in a buffer with a pH below its isoelectric point (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

-

Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl. A reference flow cell is typically prepared in the same way but without the immobilized ligand to allow for background signal subtraction.

-

-

Binding Analysis:

-

Prepare a series of precise dilutions of A-1210477 in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO).

-

Perform a kinetic analysis by sequentially injecting the different concentrations of A-1210477 over the ligand (MCL-1) and reference flow cells at a constant flow rate. Each injection consists of:

-

Association Phase: The analyte is flowed over the surface for a defined period, allowing binding to occur.

-

Dissociation Phase: The analyte solution is replaced with running buffer, and the dissociation of the complex is monitored over time.

-

-

Regeneration: Between different analyte concentrations, a regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) may be required to remove all bound analyte and restore the ligand surface for the next cycle.

-

-

Data Analysis:

-

The raw sensorgram data is processed by subtracting the reference flow cell signal from the active flow cell signal and then subtracting a "zero-concentration" (buffer only) injection to correct for any systematic drift.

-

The processed sensorgrams for all analyte concentrations are then globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

-

This fitting process yields the association rate constant (kon, units: M-1s-1), the dissociation rate constant (koff, units: s-1), and the equilibrium dissociation constant (KD), where KD = koff / kon.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamopen.com [benthamopen.com]

- 7. selleckchem.com [selleckchem.com]

- 8. path.ox.ac.uk [path.ox.ac.uk]

- 9. Probe A-1210477 | Chemical Probes Portal [chemicalprobes.org]

- 10. bioradiations.com [bioradiations.com]

A-1210477: A Potent and Selective MCL-1 Inhibitor for Cancer Therapy

An In-depth Technical Guide on the Discovery, Synthesis, and Preclinical Characterization

Abstract

Myeloid cell leukemia 1 (MCL-1) is a critical pro-survival protein of the B-cell lymphoma 2 (BCL-2) family, frequently overexpressed in various human cancers and implicated in therapeutic resistance. A-1210477 is a potent and selective small-molecule inhibitor of MCL-1 that has demonstrated significant preclinical activity. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of A-1210477, intended for researchers, scientists, and drug development professionals.

Introduction

The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which consists of pro-apoptotic and pro-survival members. The balance between these opposing factions dictates the cell's fate. Overexpression of pro-survival proteins, such as MCL-1, allows cancer cells to evade apoptosis, contributing to tumor progression and resistance to conventional therapies.[1][2] Consequently, targeting MCL-1 has emerged as a promising therapeutic strategy in oncology. A-1210477 was developed as a highly selective and potent inhibitor of MCL-1, designed to restore the natural apoptotic process in cancer cells.

Discovery and Pharmacological Profile

A-1210477 was identified through a structure-guided drug design approach aimed at developing selective inhibitors of the MCL-1 protein.[3] It binds with high affinity to the BH3-binding groove of MCL-1, preventing its interaction with pro-apoptotic proteins like BIM and BAK.[3][4] This disruption of the MCL-1/pro-apoptotic protein complex unleashes the apoptotic signaling cascade, leading to cancer cell death.

Quantitative Pharmacological Data

The potency and selectivity of A-1210477 have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| Ki (MCL-1) | 0.454 nM | TR-FRET Binding Assay | [4] |

| IC50 (MCL-1) | 26.2 nM | TR-FRET Binding Assay | [4] |

| Selectivity | >100-fold vs. other BCL-2 family members | TR-FRET Binding Assay | [4] |

Table 1: Biochemical Potency and Selectivity of A-1210477

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H929 | Multiple Myeloma | < 10 | [4] |

| H2110 | Non-Small Cell Lung Cancer | < 10 | [4] |

| H23 | Non-Small Cell Lung Cancer | < 10 | [4] |

| HL-60 | Acute Myeloid Leukemia | ~0.1 | [1] |

| MOLM-13 | Acute Myeloid Leukemia | ~0.1 | [1] |

| MV4-11 | Acute Myeloid Leukemia | ~0.1 | [1] |

| OCI-AML3 | Acute Myeloid Leukemia | ~0.1 | [1] |

Table 2: In Vitro Cellular Activity of A-1210477 in Various Cancer Cell Lines

Synthesis of A-1210477

The chemical synthesis of A-1210477 is a multi-step process involving the construction of the core pyrazolo[1,5-a]pyrimidine scaffold followed by the addition of various side chains. While the precise, step-by-step proprietary synthesis is not publicly disclosed, a plausible synthetic route can be inferred from the general synthesis of pyrazolo[1,5-a]pyrimidines and related MCL-1 inhibitors. The core of A-1210477 is a substituted indole, not a pyrazolo[1,5-a]pyrimidine as initially hypothesized based on general searches for similar structures. The full IUPAC name is 7-[5-[[4-[4-[(Dimethylamino)sulfonyl]-1-piperazinyl]phenoxy]methyl]-1,3-dimethyl-1H-pyrazol-4-yl]-1-[2-(4-morpholinyl)ethyl]-3-[3-(1-naphthalenyloxy)propyl]-1H-indole-2-carboxylic acid.[3] The synthesis would involve the initial formation of a substituted indole ring, followed by the attachment of the pyrazole moiety and the various side chains through a series of organic reactions.

Mechanism of Action and Signaling Pathway

A-1210477 functions as a BH3 mimetic, directly binding to the hydrophobic groove of MCL-1. This action displaces pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, NOXA) and the direct activators of apoptosis (BAK and BAX). Once liberated from MCL-1, BAK and BAX can oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.

Figure 1: A-1210477 Mechanism of Action in the Apoptotic Pathway

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of A-1210477 to MCL-1.

-

Reagents and Buffer:

-

Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[4]

-

GST-tagged MCL-1 protein.

-

Fluorescently labeled Bak peptide (f-Bak).

-

Terbium-labeled anti-GST antibody (Tb-anti-GST).

-

A-1210477 compound dilutions.

-

-

Procedure:

-

In a 96-well plate, combine GST-tagged MCL-1 (1 nM), f-Bak (100 nM), and Tb-anti-GST antibody (1 nM) with varying concentrations of A-1210477.[4]

-

Incubate the mixture at room temperature for 60 minutes.[4]

-

Measure the fluorescence on a plate reader using a 340/35 nm excitation filter and emission filters at 520/525 nm (for f-Bak) and 495/510 nm (for Tb-anti-GST).[4]

-

The degree of FRET is inversely proportional to the binding of A-1210477 to MCL-1.

-

-

Data Analysis:

-

Calculate the ratio of the acceptor (f-Bak) to donor (Tb-anti-GST) fluorescence.

-

Determine the Ki and IC50 values by non-linear regression analysis of the concentration-response data.

-

Figure 2: Experimental Workflow for TR-FRET Binding Assay

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Cell Culture:

-

Compound Treatment:

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record the luminescence using a plate reader.

-

-

Data Analysis:

-

Determine the IC50 values by performing a non-linear regression analysis of the concentration-response data.[4]

-

Synergistic Effects

A-1210477 has demonstrated synergistic anti-cancer effects when combined with other BCL-2 family inhibitors, such as Navitoclax (ABT-263), which targets BCL-2 and BCL-xL, and Venetoclax (ABT-199), which is a selective BCL-2 inhibitor.[1][4] This combination therapy approach can overcome resistance mechanisms and enhance the induction of apoptosis in cancer cells that are dependent on multiple pro-survival proteins. For instance, in Acute Myeloid Leukemia (AML) cell lines, the combination of A-1210477 and ABT-737 (a precursor to Navitoclax) resulted in a significant decrease in cell viability compared to either agent alone.[1]

Conclusion

A-1210477 is a potent and selective MCL-1 inhibitor with significant preclinical activity against a range of cancer cell lines. Its ability to induce apoptosis as a single agent and to synergize with other BCL-2 family inhibitors highlights its potential as a valuable therapeutic agent in oncology. The detailed experimental protocols and understanding of its mechanism of action provide a solid foundation for further research and development in this area.

References

- 1. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 1210477 | CAS 1668553-26-1 | A1210477 | Tocris Bioscience [tocris.com]

- 4. selleckchem.com [selleckchem.com]

A-1210477: A Technical Guide to a Potent and Selective Mcl-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-1210477 is a highly potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1). As a member of the B-cell lymphoma 2 (Bcl-2) family, Mcl-1 is a critical regulator of the intrinsic apoptotic pathway and is frequently overexpressed in various cancers, contributing to tumor survival and resistance to conventional therapies. A-1210477 acts as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with high affinity, thereby disrupting its interaction with pro-apoptotic proteins such as BIM and BAK. This action liberates pro-apoptotic factors, leading to the activation of the caspase cascade and subsequent programmed cell death. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of A-1210477, along with detailed experimental protocols for its evaluation and a depiction of its mechanism of action within the apoptotic signaling pathway.

Chemical Structure and Properties

A-1210477 is a complex heterocyclic molecule with the chemical formula C₄₆H₅₅N₇O₇S.[1][2] Its structure is characterized by a central indole core, extensively substituted to achieve high-affinity binding to the Mcl-1 protein.

| Property | Value | Reference |

| IUPAC Name | 7-(5-((4-(4-(N,N-dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid | [2] |

| CAS Number | 1668553-26-1 | [1][2] |

| Molecular Formula | C₄₆H₅₅N₇O₇S | [1][2] |

| Molecular Weight | 850.04 g/mol | [1][3] |

| Appearance | Crystalline solid | [4] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | DMSO: ≥ 3 mg/mL (≥ 3.52 mM) | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: ≥ 1 mg/mL (1.18 mM) | [5] | |

| Storage | Store at -20°C | [1] |

Biological Activity and Mechanism of Action

A-1210477 is a potent and highly selective inhibitor of Mcl-1.[3][5] Its mechanism of action involves competitive binding to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic BH3-only proteins like BIM.[6] This disruption leads to the activation of pro-apoptotic effector proteins BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately culminating in apoptosis.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Kᵢ for Mcl-1 | 0.45 nM | Cell-free binding assay | [5] |

| IC₅₀ for Mcl-1 | 26.2 nM | Cell-free assay | [3] |

| Selectivity | >100-fold selective for Mcl-1 over other Bcl-2 family members (Bcl-2, Bcl-xL, Bcl-w, Bfl-1) | Cell-free binding assays | [3] |

| Cell Viability IC₅₀ | <10 µM | H2110 and H23 (NSCLC) cell lines | [7] |

A-1210477 has demonstrated single-agent efficacy in Mcl-1-dependent cancer cell lines, including multiple myeloma and non-small cell lung cancer.[1][2] Furthermore, it exhibits synergistic activity when combined with other Bcl-2 family inhibitors, such as Navitoclax (ABT-263) and Venetoclax (ABT-199), in various cancer cell lines.[1][3][8]

Signaling Pathway

The following diagram illustrates the mechanism of action of A-1210477 within the intrinsic apoptotic pathway.

Caption: Mechanism of A-1210477 in inducing apoptosis.

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Affinity Assay

This assay is utilized to determine the binding affinity of A-1210477 to Mcl-1 and other Bcl-2 family proteins.[3][7]

Materials:

-

GST-tagged Mcl-1 protein

-

Fluorescein-labeled Bak peptide (f-Bak)

-

Terbium-labeled anti-GST antibody (Tb-anti-GST)

-

Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).

-

A-1210477 serially diluted in DMSO.

-

384-well low-volume microplates.

-

Plate reader capable of TR-FRET measurements (e.g., Envision plate reader).

Procedure:

-

Prepare a master mix containing GST-tagged Mcl-1 (final concentration 1 nM), f-Bak (final concentration 100 nM), and Tb-anti-GST antibody (final concentration 1 nM) in the assay buffer.

-

Dispense the master mix into the wells of a 384-well plate.

-

Add serial dilutions of A-1210477 or DMSO vehicle control to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence on a plate reader using an excitation wavelength of 340 nm and emission wavelengths of 520 nm (for f-Bak) and 495 nm (for Tb-anti-GST).

-

The ratio of the emission signals is calculated and used to determine the binding affinity (Kᵢ) by non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[3][7]

Materials:

-

Adherent or suspension cancer cell lines.

-

Appropriate cell culture medium and supplements.

-

A-1210477 serially diluted in DMSO.

-

96-well opaque-walled multiwell plates.

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).

-

Luminometer.

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-20,000 cells/well) and allow them to adhere overnight for adherent cells.

-

Treat the cells with serial dilutions of A-1210477 (e.g., from 0.001 µM to 30 µM) or DMSO vehicle control.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium in the well).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC₅₀ values by non-linear regression analysis of the concentration-response data.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of A-1210477.

Caption: Preclinical evaluation workflow for A-1210477.

Conclusion

A-1210477 is a valuable research tool for investigating the role of Mcl-1 in apoptosis and as a potential therapeutic agent in cancers that are dependent on Mcl-1 for survival. Its high potency and selectivity make it a superior probe compared to less specific inhibitors. The experimental protocols and workflows described herein provide a foundation for researchers to further explore the biological effects and therapeutic potential of A-1210477. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for the treatment of various malignancies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Studies leading to potent, dual inhibitors of Bcl-2 and Bcl-xL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Hemolytic Studies, and In Silico Modeling of Novel Acefylline–1,2,4-Triazole Hybrids as Potential Anti-cancer Agents against MCF-7 and A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

A-1210477: A Selective BH3 Mimetic Targeting Mcl-1

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

A-1210477 is a potent and highly selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). As a BH3 mimetic, A-1210477 mimics the action of pro-apoptotic BH3-only proteins, binding with high affinity to the BH3-binding groove of Mcl-1. This action displaces pro-apoptotic proteins like Bim, leading to the activation of Bak and Bax, mitochondrial outer membrane permeabilization, and subsequent caspase activation, culminating in apoptosis. This document provides a comprehensive technical overview of A-1210477, including its binding profile, mechanism of action, cellular activity, and relevant experimental methodologies.

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bak, Bax, Bim, Puma, Noxa).[1][3] In many cancers, overexpression of anti-apoptotic proteins like Mcl-1 is a key survival mechanism and a significant contributor to therapeutic resistance.[4][5] Mcl-1 is frequently amplified in various malignancies and its overexpression is associated with poor prognosis.[4]

BH3 mimetics are a class of targeted therapies designed to inhibit these anti-apoptotic proteins, thereby restoring the cell's natural apoptotic capabilities.[6] A-1210477 was developed by AbbVie as a first-generation potent and selective inhibitor of Mcl-1, serving as a critical tool compound for studying Mcl-1 biology and as a precursor for clinically investigated Mcl-1 inhibitors.[4][7]

Mechanism of Action

A-1210477 functions by competitively binding to the hydrophobic BH3-binding groove on the Mcl-1 protein.[4] This high-affinity interaction displaces pro-apoptotic BH3-only proteins, such as Bim, which are normally sequestered by Mcl-1.[4][8] The release of these activators leads to the oligomerization of the effector proteins Bak and Bax, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade, ultimately executing apoptosis.[9]

Quantitative Data

The potency and selectivity of A-1210477 have been characterized using various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity and Potency

| Target Protein | Assay Type | Parameter | Value | Reference(s) |

| Mcl-1 | TR-FRET | Ki | 0.45 nM | [10] |

| Mcl-1 | TR-FRET | Ki | 0.454 nM | [4][7][11] |

| Mcl-1 | TR-FRET | Ki | 0.43 nM | [8] |

| Mcl-1 | Cell-free assay | IC50 | 26.2 nM | [7][11] |

| Bcl-2 | TR-FRET | Ki | >660 nM | [8] |

| Bcl-xL | TR-FRET | Ki | >660 nM | [8] |

| Bcl-w | TR-FRET | Ki | >660 nM | [8] |

| Bfl-1 | TR-FRET | Ki | >660 nM | [8] |

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer

Table 2: Cellular Activity in Mcl-1 Dependent Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | Parameter | Value | Treatment Duration | Reference(s) |

| H929 | Multiple Myeloma | Cell Viability | - | Induces apoptosis | - | [4][11] |

| H2110 | NSCLC | Cell Viability | IC50 | <10 µM | 72 h | [5][12] |

| H23 | NSCLC | Cell Viability | IC50 | <10 µM | 72 h | [5][12] |

| HL-60 | AML | Cell Viability | % Viability | 47% at 0.1 µM | 72 h | [6][13] |

| MOLM-13 | AML | Cell Viability | % Viability | 46% at 0.1 µM | 72 h | [6][13] |

| MV4-11 | AML | Cell Viability | % Viability | 38% at 0.1 µM | 72 h | [6][13] |

| OCI-AML3 | AML | Cell Viability | % Viability | 43% at 0.1 µM | 72 h | [6][13] |

NSCLC: Non-Small Cell Lung Cancer; AML: Acute Myeloid Leukemia

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to A-1210477.

TR-FRET Binding Affinity Assay

This assay quantitatively measures the binding affinity of A-1210477 to Bcl-2 family proteins.

References

- 1. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bd.dbio.uevora.pt [bd.dbio.uevora.pt]

- 3. Progress in targeting the BCL-2 family of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. dovepress.com [dovepress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

A-1210477-piperazinyl: A Technical Guide to a Potent and Selective MCL-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3][4] As a member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is a key regulator of the intrinsic apoptotic pathway and its overexpression is a common mechanism of therapeutic resistance in various malignancies.[1][2][3] A-1210477 binds to MCL-1 with high affinity, disrupting its interaction with pro-apoptotic proteins and thereby inducing apoptosis in cancer cells that are dependent on MCL-1 for survival.[1][5] This document provides an in-depth technical overview of the early-stage research on A-1210477, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

A-1210477 functions as a BH3 mimetic, binding to the BH3-binding groove of the MCL-1 protein.[1][5] This competitive inhibition prevents the sequestration of pro-apoptotic "sensitizer" proteins like BIM and "activator" proteins like NOXA by MCL-1.[1] The release of these pro-apoptotic factors leads to the activation of the effector proteins BAX and BAK, which oligomerize in the mitochondrial outer membrane.[3] This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, ultimately leading to apoptotic cell death.[3]

Quantitative Data

The following tables summarize the key quantitative data from early-stage research on A-1210477.

Table 1: Binding Affinity and Inhibitory Concentration of A-1210477 against MCL-1

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 0.454 nM | [1][2][3][4] |

| IC50 (Cell-free assay) | 26.2 nM | [4] |

Table 2: In Vitro Cell Viability of Hematological Malignancy Cell Lines Treated with A-1210477

| Cell Line | Cancer Type | Treatment Duration | A-1210477 Concentration (µM) | % Cell Viability | Reference |

| HL-60 | Acute Myeloid Leukemia | 72 h | 0.1 | 47% | [5][6] |

| MOLM-13 | Acute Myeloid Leukemia | 72 h | 0.1 | 46% | [5][6] |

| MV4-11 | Acute Myeloid Leukemia | 72 h | 0.1 | 38% | [5][6] |

| OCI-AML3 | Acute Myeloid Leukemia | 72 h | 0.1 | 43% | [5][6] |

Table 3: Synergistic Effects of A-1210477 with ABT-737 in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Treatment (1 µM each, 72 h) | % Cell Viability | Reference |

| MOLM-13 | A-1210477 + ABT-737 | 11% | [5] |

| MOLM-13 | A-1210477 alone | 28% | [5] |

| MOLM-13 | ABT-737 alone | 35% | [5] |

| MV4-11 | A-1210477 + ABT-737 | 10% | [5] |

| MV4-11 | A-1210477 alone | 27% | [5] |

| MV4-11 | ABT-737 alone | 33% | [5] |

| HL-60 | A-1210477 + ABT-737 | 13% | [5] |

| HL-60 | A-1210477 alone | 29% | [5] |

| HL-60 | ABT-737 alone | 32% | [5] |

Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Affinity Assay

This protocol is adapted from methodologies used to assess the binding affinity of small molecule inhibitors to BCL-2 family proteins.

Materials:

-

GST-tagged MCL-1 protein

-

Fluorescein-labeled Bak peptide (f-Bak)

-

Terbium-labeled anti-GST antibody

-

A-1210477

-

Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5)

-

384-well plates

-

TR-FRET plate reader

Procedure:

-

Prepare a serial dilution of A-1210477 in the assay buffer.

-

In a 384-well plate, add 1 nM GST-tagged MCL-1, 100 nM f-Bak, and 1 nM Tb-labeled anti-GST antibody to each well.

-

Add the serially diluted A-1210477 to the respective wells. Include a DMSO control.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence on a TR-FRET plate reader using an excitation wavelength of 340 nm and emission wavelengths of 520 nm (for f-Bak) and 495 nm (for Tb-labeled anti-GST antibody).

-

The ratio of the acceptor (520 nm) to donor (495 nm) emission is calculated to determine the binding affinity.

Cell Viability Assay (CellTiter-Glo®)

This protocol outlines a common method for assessing cell viability after treatment with A-1210477.

Materials:

-

Cancer cell lines (e.g., adherent or suspension)

-

A-1210477

-

Cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a predetermined density (e.g., 15,000–20,000 cells/well for multiple myeloma lines; 50,000 cells/well for adherent lines) and allow them to adhere overnight if applicable.[4]

-

Prepare a serial dilution of A-1210477 in cell culture medium.

-

Treat the cells with the serially diluted A-1210477. Include a DMSO vehicle control.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours) under standard cell culture conditions.[4]

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Determine IC50 values by performing a non-linear regression analysis of the concentration-response data.[4]

Western Blot for Caspase-3 Cleavage

This protocol provides a general framework for detecting the activation of caspase-3, a key marker of apoptosis, following treatment with A-1210477.

Materials:

-

Cancer cell lines

-

A-1210477

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibody against cleaved caspase-3

-

Primary antibody against total caspase-3

-

Loading control antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with A-1210477 at the desired concentrations and for the appropriate duration. Include an untreated or vehicle-treated control.

-

Harvest and lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7][8]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[7][8]

-

Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[7][8]

-

The membrane can be stripped and re-probed for total caspase-3 and a loading control.

Cytochrome c Release Assay (Western Blot of Cytosolic Fractions)

This protocol describes the detection of cytochrome c in the cytosol, a hallmark of intrinsic apoptosis.

Materials:

-

Cancer cell lines

-

A-1210477

-

Cytosol/Mitochondria Fractionation Kit or buffers for subcellular fractionation

-

Primary antibody against cytochrome c

-

Primary antibody against a mitochondrial marker (e.g., COX IV)

-

Primary antibody against a cytosolic marker (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Standard Western blot reagents and equipment

Procedure:

-

Treat cells with A-1210477 as desired.

-

Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the kit manufacturer's instructions or a standard protocol.

-

Determine the protein concentration of both the cytosolic and mitochondrial fractions.

-

Perform Western blotting on both fractions as described in the "Western Blot for Caspase-3 Cleavage" protocol.

-

Probe the membranes with antibodies against cytochrome c, a mitochondrial marker, and a cytosolic marker to assess the purity of the fractions and the translocation of cytochrome c.[9][10][11]

Visualizations

Caption: Mechanism of A-1210477-induced apoptosis.

Caption: General experimental workflow for in vitro evaluation of A-1210477.

Conclusion

A-1210477-piperazinyl is a highly selective and potent inhibitor of MCL-1 that has demonstrated significant pro-apoptotic activity in preclinical studies, particularly in hematological malignancies. Its ability to overcome resistance to other BCL-2 family inhibitors, such as ABT-737, highlights its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the development of MCL-1 targeted therapies. Further investigation into the in vivo pharmacokinetics and efficacy in a broader range of solid tumors is warranted to fully elucidate the clinical potential of A-1210477 and similar compounds.

References

- 1. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 2. dovepress.com [dovepress.com]

- 3. MCL-1 inhibition in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Distinct stages of cytochrome c release from mitochondria: evidence for a feedback amplification loop linking caspase activation to mitochondrial dysfunction in genotoxic stress induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genetex.com [genetex.com]

- 11. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

A-1210477 Target Protein Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the target protein interactions of A-1210477, a potent and selective small-molecule inhibitor. The information presented herein is intended to support research and development efforts in oncology and related fields by offering detailed experimental protocols, quantitative data, and visual representations of the underlying biological processes.

Introduction to A-1210477

A-1210477 is a highly selective inhibitor of Myeloid Cell Leukemia 1 (MCL-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3][4] Overexpression of MCL-1 is a common mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to therapy.[2][4] A-1210477 acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1 with high affinity and specificity, thereby disrupting the protein-protein interaction between MCL-1 and pro-apoptotic proteins like BIM and BAK.[1][4] This action liberates the pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[4]

Quantitative Data: Binding Affinity and Potency

The efficacy of A-1210477 is underscored by its strong binding affinity for MCL-1 and its potent activity in cell-based assays. The following table summarizes key quantitative metrics for A-1210477.

| Metric | Value | Target | Assay Type | Reference |

| Ki | 0.454 nM | MCL-1 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [1][3][4][5] |

| IC50 | 26.2 nM | MCL-1 | Cell-free assay | [1] |

| Selectivity | >100-fold | Over other BCL-2 family members (BCL-2, BCL-XL) | TR-FRET | [1][5] |

Signaling Pathway of A-1210477

A-1210477 exerts its pro-apoptotic effects by intervening in the intrinsic apoptosis pathway, which is tightly regulated by the BCL-2 family of proteins. Under normal conditions, anti-apoptotic proteins like MCL-1 sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, NOXA) and "effector" proteins (e.g., BAK, BAX), preventing the initiation of apoptosis. A-1210477 disrupts this balance.

A-1210477 inhibits MCL-1, leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline key experimental protocols for studying A-1210477-protein interactions.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to quantify the binding affinity of A-1210477 to MCL-1 and other BCL-2 family proteins.

Materials:

-

GST-tagged MCL-1 protein

-

Fluorescently-labeled BAK peptide (f-Bak)

-

Terbium-labeled anti-GST antibody

-

A-1210477 compound

-

Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).[1]

-

384-well plates

-

Envision plate reader or equivalent instrument capable of TR-FRET measurements.

Procedure:

-

Prepare a solution containing 1 nM GST-tagged MCL-1 and 1 nM Terbium-labeled anti-GST antibody in the assay buffer.

-

Prepare serial dilutions of the A-1210477 compound in DMSO and then dilute further in the assay buffer.

-

Add the A-1210477 dilutions to the wells of a 384-well plate.

-

Add the GST-MCL-1/antibody mixture to the wells.

-

Add 100 nM f-Bak peptide to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.[1]

-

Measure the TR-FRET signal on a plate reader using an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (f-Bak).[1]

-

Calculate the ratio of the emission signals (520/495) and plot the data against the A-1210477 concentration to determine the Ki value using non-linear regression.

Cellular Viability and Apoptosis Assays

These assays determine the effect of A-1210477 on cancer cell lines.

Materials:

-

MCL-1 dependent cancer cell lines (e.g., H929, H2110)

-

A-1210477 compound

-

Cell culture medium and supplements

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Caspase-Glo® 3/7 Assay kit or similar

-

Flow cytometer for Annexin V/PI staining.

Procedure (Cell Viability):

-

Seed cells in a 96-well plate at a density of 15,000-50,000 cells per well and allow them to adhere overnight.[1]

-

Treat the cells with a serial dilution of A-1210477 (e.g., from 0.001 µM to 30 µM) for 24-72 hours.[1][2]

-

Add CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response data.[1]

Procedure (Apoptosis):

-

Treat cells with A-1210477 at various concentrations for a specified time.

-

For caspase activity, use the Caspase-Glo® 3/7 Assay according to the manufacturer's protocol.

-

For Annexin V/PI staining, harvest the cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide.

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the interaction of A-1210477 with its target protein and its cellular effects.

Workflow for A-1210477 target validation.

Conclusion

A-1210477 is a well-characterized, potent, and selective inhibitor of MCL-1. Its mechanism of action, involving the disruption of MCL-1's anti-apoptotic function, presents a compelling strategy for cancer therapy, particularly in tumors that are dependent on MCL-1 for survival. The data and protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of A-1210477 and the development of next-generation MCL-1 inhibitors. The synergistic effects observed when A-1210477 is combined with other BCL-2 family inhibitors, such as navitoclax, highlight promising avenues for combination therapies in various cancer types.[1][2]

References

- 1. selleckchem.com [selleckchem.com]

- 2. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]

- 5. Probe A-1210477 | Chemical Probes Portal [chemicalprobes.org]

Unveiling the Pro-Apoptotic Power of A-1210477: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pro-apoptotic activity of A-1210477, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). Overexpression of Mcl-1 is a key mechanism of cancer cell survival and resistance to therapy, making it a critical target in oncology drug development. A-1210477 has emerged as a valuable tool to investigate the consequences of Mcl-1 inhibition and as a potential therapeutic agent. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for its investigation, and visual representations of the signaling pathways and experimental workflows involved.

Mechanism of Action: Unleashing the Apoptotic Cascade

A-1210477 exerts its pro-apoptotic effects by selectively binding to the BH3-binding groove of Mcl-1 with high affinity.[1][2] This action mimics the function of pro-apoptotic BH3-only proteins, such as Bim and Noxa.[3] By occupying this groove, A-1210477 displaces these pro-apoptotic proteins, which are then free to activate the effector proteins BAX and BAK.[3] The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases, ultimately culminating in programmed cell death, or apoptosis.[3]

The selectivity of A-1210477 for Mcl-1 over other anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL, is a key feature that minimizes off-target effects and provides a specific tool to probe Mcl-1 dependency in cancer cells.[1] This specificity also underlies its synergistic activity when combined with other Bcl-2 family inhibitors, such as Navitoclax (ABT-263) or the Bcl-2-specific inhibitor Venetoclax (ABT-199).[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for A-1210477, demonstrating its potency and selectivity.

| Parameter | Value | Assay Type | Reference |

| Ki | 0.454 nM | Cell-free binding assay | [1][2] |

| IC50 | 26.2 nM | Cell-free assay | [1] |

| EC50 | < 5 µM | In various malignant cell lines | [5] |

Table 1: In Vitro Binding Affinity and Potency of A-1210477

| Cell Line | Treatment | Effect | Reference |

| HL-60 | 0.1 µM A-1210477 (72h) | 47% viability | [6][7] |

| MOLM-13 | 0.1 µM A-1210477 (72h) | 46% viability | [6][7] |

| MV4-11 | 0.1 µM A-1210477 (72h) | 38% viability | [6][7] |

| OCI-AML3 | 0.1 µM A-1210477 (72h) | 43% viability | [6][7] |

| MOLM-13 | 1 µM A-1210477 + 1 µM ABT-737 (72h) | 11% viability | [6][7] |

| MV4-11 | 1 µM A-1210477 + 1 µM ABT-737 (72h) | 10% viability | [6][7] |

| HL-60 | 1 µM A-1210477 + 1 µM ABT-737 (72h) | 13% viability | [6][7] |

Table 2: Cellular Activity of A-1210477 in Acute Myeloid Leukemia (AML) Cell Lines

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of A-1210477 within the intrinsic apoptosis pathway.

Caption: Mechanism of A-1210477-induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the pro-apoptotic activity of A-1210477.

Cell Viability Assay

Objective: To determine the cytotoxic effect of A-1210477 on cancer cell lines.

Methodology:

-

Cell Seeding: Seed adherent cells (e.g., H23, SKBR3) at a density of 5,000-10,000 cells/well or suspension cells (e.g., H929, MOLM-13) at 15,000-20,000 cells/well in a 96-well plate.

-

Treatment: After 24 hours, treat the cells with a serial dilution of A-1210477 (e.g., from 0.001 µM to 30 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Assessment:

-

For CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.

-

For Real-Time-Glo™ MT Cell Viability Assay: Add the reagent at the time of treatment and measure luminescence at various time points.

-

-

Data Analysis: Normalize the luminescence readings to the vehicle control and plot the results as a percentage of cell viability versus drug concentration. Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by A-1210477.

Methodology:

-

Cell Treatment: Seed and treat cells with A-1210477 at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis

Objective: To detect changes in the expression and cleavage of key apoptosis-related proteins following A-1210477 treatment.

Methodology:

-

Protein Extraction: Treat cells with A-1210477. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against proteins of interest (e.g., Mcl-1, cleaved PARP, cleaved Caspase-3, Bim, Bcl-2, Bcl-xL) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the pro-apoptotic activity of A-1210477.

Caption: A typical experimental workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | The Role of Inhibition of Apoptosis in Acute Leukemias and Myelodysplastic Syndrome [frontiersin.org]

- 4. Co-inhibition of BCL-XL and MCL-1 with selective BCL-2 family inhibitors enhances cytotoxicity of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. A-1210477, a selective MCL-1 inhibitor, overcomes ABT-737 resistance in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

The Disruption of Pro-Survival Signaling: A Technical Guide to the Cellular Pathways Affected by A-1210477

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular pathways modulated by A-1210477, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). This document details the mechanism of action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and provides visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of MCL-1 and Induction of Apoptosis

A-1210477 functions as a BH3 mimetic, binding with high affinity and selectivity to the BH3-binding groove of MCL-1.[1][2] This action competitively inhibits the interaction between MCL-1 and pro-apoptotic proteins, particularly BIM and BAK.[1] Under normal physiological conditions, MCL-1 sequesters these pro-apoptotic proteins, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. By disrupting the MCL-1/BIM and MCL-1/BAK complexes, A-1210477 liberates these pro-apoptotic effectors, leading to the activation of the intrinsic apoptotic pathway.[1]

The downstream consequences of MCL-1 inhibition by A-1210477 include the hallmarks of apoptosis, such as caspase activation, PARP cleavage, and ultimately, programmed cell death.[1] This targeted mechanism of action makes A-1210477 a promising therapeutic agent in cancers that are dependent on MCL-1 for survival.

Quantitative Data Presentation

The efficacy of A-1210477 has been quantified across various cancer cell lines, both as a single agent and in combination with other BCL-2 family inhibitors. The following tables summarize key quantitative data.

Table 1: Binding Affinity and In Vitro Potency of A-1210477

| Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity | Reference |

| MCL-1 | TR-FRET | 0.454 | 26.2 | >100-fold vs. other BCL-2 family members | [1] |

Table 2: Single-Agent Activity of A-1210477 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| H929 | Multiple Myeloma | Cell Viability | <10 | [1] |

| H2110 | Non-Small Cell Lung Cancer | Cell Viability | <10 | [2] |

| H23 | Non-Small Cell Lung Cancer | Cell Viability | <10 | [2] |

| SKBR3 | Breast Cancer | Cell Viability | Not specified | [1] |

| MOLM-13 | Acute Myeloid Leukemia | Cell Viability | ~0.1 (at 72h) | [3] |

| MV4-11 | Acute Myeloid Leukemia | Cell Viability | ~0.1 (at 72h) | [3] |

| HL-60 | Acute Myeloid Leukemia | Cell Viability | ~0.1 (at 72h) | [3] |

| OCI-AML3 | Acute Myeloid Leukemia | Cell Viability | ~0.1 (at 72h) | [3] |

Table 3: Synergistic Activity of A-1210477 with Other BCL-2 Family Inhibitors

| Combination | Cell Line(s) | Cancer Type | Effect | Reference |

| A-1210477 + Navitoclax (ABT-263) | Variety of cancer cell lines | Various | Synergistic cell killing | [1] |

| A-1210477 + Venetoclax (ABT-199) | Non-Hodgkin's Lymphoma cell lines | Non-Hodgkin's Lymphoma | Sensitizes to Venetoclax | [1] |

| A-1210477 + ABT-737 | MOLM-13, MV4-11, HL-60 | Acute Myeloid Leukemia | Significant decrease in cell viability compared to single agents | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of A-1210477.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to determine the binding affinity of A-1210477 to MCL-1.

Materials:

-

GST-tagged MCL-1 protein

-

Fluorescein-labeled BAK peptide (f-Bak)

-

Terbium-labeled anti-GST antibody

-

A-1210477 compound

-

Assay Buffer: 4.52 mM monobasic potassium phosphate, 15.48 mM dibasic potassium phosphate, 1 mM sodium EDTA, 0.05% Pluronic F-68, 50 mM sodium chloride, and 1 mM DTT (pH 7.5).

-

384-well plates

-

TR-FRET plate reader

Procedure:

-

Prepare a reaction mixture containing 1 nM GST-tagged MCL-1 and 100 nM f-Bak in the assay buffer.

-

Add 1 nM Tb-labeled anti-GST antibody to the mixture.

-

Serially dilute A-1210477 to the desired concentrations.

-

Add the diluted A-1210477 or vehicle control to the wells of a 384-well plate.

-

Add the protein-antibody mixture to the wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the fluorescence on a TR-FRET plate reader using an excitation wavelength of 340 nm and emission wavelengths of 520 nm (for f-Bak) and 495 nm (for Tb-labeled anti-GST antibody).

-

Calculate the TR-FRET ratio and determine the Ki or IC50 values by non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP levels, which are indicative of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

A-1210477 compound

-

Cell culture medium and supplements

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed adherent cells at a density of 5,000-10,000 cells per well or suspension cells at 15,000-20,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL.

-

Allow the cells to adhere (for adherent cells) or stabilize for 24 hours.

-

Prepare serial dilutions of A-1210477 in cell culture medium.

-

Add the diluted compound or vehicle control to the wells.

-

Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using non-linear regression.

Apoptosis Assay (Annexin V Staining)

This assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.

Materials:

-

Cancer cell lines

-

A-1210477 compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with A-1210477 at the desired concentrations and for the appropriate duration. Include an untreated control.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Visualizations of Pathways and Workflows

The following diagrams illustrate the core signaling pathway affected by A-1210477 and a typical experimental workflow for its evaluation.

Caption: A-1210477 inhibits MCL-1, leading to apoptosis.

References

Methodological & Application

Application Notes and Protocols for A-1210477 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

A-1210477 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).[1][2][3] As a member of the B-cell lymphoma 2 (BCL-2) family, MCL-1 is a critical survival factor in many cancer types, where its overexpression contributes to tumor progression and resistance to therapy.[4][5] A-1210477 acts as a BH3 mimetic, binding to the BH3-binding groove of MCL-1 with high affinity, thereby displacing pro-apoptotic proteins like BIM and BAK.[3][4] This disruption reactivates the intrinsic apoptotic pathway, leading to cancer cell death.[1][4] These application notes provide detailed protocols for in vitro studies using A-1210477.

Data Presentation

Binding Affinity and Inhibitory Activity

A-1210477 demonstrates high selectivity and affinity for MCL-1 over other BCL-2 family members.

| Parameter | Value | Notes |

| Ki (MCL-1) | 0.454 nM (454 pM) | Binding affinity constant.[1][2][3] |

| IC50 (MCL-1) | 26.2 nM | Cell-free binding assay.[1] |

In Vitro Cellular Activity

The following table summarizes the effects of A-1210477 on the viability of various cancer cell lines.

| Cell Line | Cancer Type | Assay | Incubation Time | Effective Concentrations / IC50 |

| H929 | Multiple Myeloma | CellTiter-Glo | 48 h | Starting from 0.001 µM.[1] |

| H2110 | Non-Small Cell Lung | Cell Viability | Not Specified | IC50 < 10 µM.[2] |

| H23 | Non-Small Cell Lung | Cell Viability | 24 h | Effective concentrations observed.[1] |

| HL-60 | Acute Myeloid Leukemia | Real-Time-Glo | 72 h | Significant viability decrease at 0.1 µM.[6][7] |

| MOLM-13 | Acute Myeloid Leukemia | Real-Time-Glo | 72 h | Significant viability decrease at 0.1 µM.[6][7] |

| MV4-11 | Acute Myeloid Leukemia | Real-Time-Glo | 72 h | Significant viability decrease at 0.1 µM.[6][7] |

| OCI-AML3 | Acute Myeloid Leukemia | Real-Time-Glo | 72 h | Significant viability decrease at 0.1 µM.[6][7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | 24-72 h | Dose-dependent decrease (5-15 µM).[8] |

| K562 | Chronic Myelogenous Leukemia | MTT | 72 h | Antiproliferative activity observed.[2] |

Signaling Pathway and Experimental Workflows

Caption: Mechanism of A-1210477 action.

Caption: Experimental workflow for cell viability assay.

Experimental Protocols

Protocol 1: Preparation of A-1210477 Stock Solution

This protocol describes the preparation of a stock solution for in vitro experiments.

Materials:

-

A-1210477 powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

A-1210477 is soluble in DMSO.[1][6] To prepare a stock solution (e.g., 3 mg/mL or 3.52 mM), add the appropriate volume of fresh, anhydrous DMSO to the vial of A-1210477 powder.[1]

-

Vortex thoroughly to ensure the compound is fully dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C.

-

For cell culture experiments, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically ≤ 0.1%).[6][7]

Protocol 2: Cell Viability and Proliferation Assay (Luminescence-Based)

This protocol is adapted for reagents like CellTiter-Glo® (Promega) or Real-Time-Glo™ MT.[1][6]

Materials:

-

Complete cell culture medium

-

96-well, opaque-walled plates suitable for luminescence readings

-

A-1210477 stock solution

-

CellTiter-Glo® or Real-Time-Glo™ MT Assay Reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

For adherent cells, seed at a density of approximately 50,000 cells per well in 100 µL of medium.[1]

-

For suspension cells (e.g., multiple myeloma or leukemia lines), seed at 15,000-20,000 cells per well in 100 µL.[1][6]

-

Incubate the plates for 24 hours to allow cells to adhere (if applicable) and resume exponential growth.

-

-

Compound Treatment:

-

Prepare serial dilutions of A-1210477 in culture medium. A common range is a half-log dilution series starting from 30 µM down to 0.001 µM.[1]